![molecular formula C20H16N2O5 B2694657 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate CAS No. 923210-64-4](/img/structure/B2694657.png)
2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate
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Description
2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
- Researchers have explored the antiviral potential of derivatives based on this compound. For instance, a study synthesized novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule .
- Further studies revealed that compound 6p binds to the human ACE2 protein with higher affinity and lower binding energy than the parental honokiol. These findings suggest potential as viral entrance inhibitors for SARS-CoV-2 .
- Safety is crucial for any therapeutic agent. Interestingly, compounds 6a and 6p showed higher biological safety for host cells (TC50 > 100 μM) compared to honokiol (TC50 of 48.23 μM). This improved safety profile enhances their potential as antiviral candidates .
- While research specifically on this compound is limited, oxazole derivatives have been investigated for their antibacterial activity. For example, certain 3-(substituted phenylamino)-1,3-oxazol-2-yl quinazolin-4(3H)-ones exhibited antibacterial effects against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
- A related compound, diaquatetra(5-methyl-1,2-oxazol-3-amine), has been synthesized and structurally characterized. It forms a monomeric iron(II) complex with a distorted octahedral environment. Hydrogen bonding links complex molecules and uncoordinated oxazol ligands .
Antiviral Activity
Biological Safety
Antibacterial Properties
Coordination Chemistry
properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-12-10-17(22-27-12)21-18(23)11-26-19(24)20(25)15-8-4-2-6-13(15)14-7-3-5-9-16(14)20/h2-10,25H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZPTPVJOIBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate |
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